

Application Notes and Protocols for the Synthesis of 3-Bromo-4-nitrophenol

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Compound of Interest

Compound Name: 3-Bromo-4-nitrophenol

Cat. No.: B022720

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These application notes provide a detailed protocol for the synthesis of **3-bromo-4-nitrophenol** from 3-bromophenol via electrophilic aromatic nitration. This compound serves as a valuable intermediate in the synthesis of pharmaceuticals, dyes, and agrochemicals.[1] The protocol is intended for researchers, scientists, and professionals in drug development and organic synthesis.

Reaction Principle

The synthesis involves the nitration of 3-bromophenol. The hydroxyl (-OH) group of the phenol is an activating group, directing the incoming electrophile (the nitronium ion, NO_2^+) to the ortho and para positions.[2][3] The nitronium ion is generated in situ from a mixture of a nitrate salt and a strong acid, or from nitric acid itself. Due to steric hindrance and the directing effects of the bromo and hydroxyl groups, the nitration occurs predominantly at the 4-position, yielding **3-bromo-4-nitrophenol**.

Data Presentation

Table 1: Physicochemical Properties of Reactant and Product

Compound	Molecular Formula	Molecular Weight (g/mol)	Melting Point (°C)	Boiling Point (°C)	Appearance
3-Bromophenol	C ₆ H ₅ BrO	173.01	32-34	236	Colorless to light yellow solid
3-Bromo-4-nitrophenol	C ₆ H ₄ BrNO ₃	218.00[4]	125-127[5]	306.7 at 760 mmHg	Yellow to brown solid[1][5]

Table 2: Summary of Reaction Conditions and Yields

Nitrating Agent	Solvent(s)	Temperature	Reaction Time	Purification Method	Yield (%)	Reference
NaNO ₃ / H ₂ SO ₄	Water, Ethanol	Room Temp	Overnight	Column Chromatography	37.1	[6]
NaNO ₃ / H ₂ SO ₄	Water, Ethanol	Room Temp	Overnight	Column Chromatography	36	[5]
Fuming HNO ₃	Glacial Acetic Acid	Ice Bath, then Room Temp	30 min	Column Chromatography	18	[5]

Experimental Protocol

This protocol is based on the nitration of 3-bromophenol using sodium nitrate and sulfuric acid, which offers a reliable yield and straightforward procedure.[5][6]

Materials and Equipment

- Reagents:

- 3-Bromophenol ($\text{C}_6\text{H}_5\text{BrO}$)
- Sodium nitrate (NaNO_3)
- Concentrated sulfuric acid (H_2SO_4 , 98%)
- Ethanol ($\text{C}_2\text{H}_5\text{OH}$)
- Dichloromethane (CH_2Cl_2)
- Anhydrous sodium sulfate (Na_2SO_4) or magnesium sulfate (MgSO_4)
- Silica gel for column chromatography
- Eluent for chromatography (e.g., 30% ethyl acetate in hexane)[[6](#)]
- Deionized water
- Ice
- Equipment:
 - Round-bottom flask
 - Magnetic stirrer and stir bar
 - Dropping funnel
 - Beakers
 - Separatory funnel
 - Rotary evaporator
 - Glass column for chromatography
 - Thin-layer chromatography (TLC) plates and chamber
 - Standard laboratory glassware (graduated cylinders, funnels, etc.)

- Fume hood

Safety Precautions

- **Concentrated Sulfuric Acid:** Is highly corrosive and a strong oxidizing agent. Handle with extreme care, wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles. All additions should be performed slowly in a fume hood.
- **Dichloromethane:** Is a volatile and potentially carcinogenic solvent. Handle only in a well-ventilated fume hood.
- **3-Bromo-4-nitrophenol:** Is harmful if swallowed, causes skin irritation, and may cause an allergic skin reaction or serious eye damage. Avoid inhalation and contact with skin and eyes.
- The reaction should be conducted in a fume hood at all times.

Detailed Synthesis Procedure

- Preparation of the Nitrating Mixture:
 - In a beaker, dissolve 13.5 g of sodium nitrate in 30 mL of water.[\[6\]](#)
 - Place the beaker in an ice bath to cool the solution to 0-5°C.
 - Slowly add 10.0 mL of concentrated sulfuric acid dropwise to the sodium nitrate solution while stirring continuously. Maintain the temperature between 0-5°C during the addition.[\[6\]](#)
- Reaction Setup:
 - In a separate flask, dissolve 12.0 g of 3-bromophenol in 25 mL of ethanol.[\[6\]](#)
- Nitration Reaction:
 - Slowly add the solution of 3-bromophenol in ethanol to the prepared nitrating mixture dropwise.[\[6\]](#)

- After the addition is complete, remove the ice bath and allow the reaction mixture to stir overnight at room temperature.[5][6]

Work-up and Purification

- Quenching the Reaction:
 - Pour the reaction mixture into a beaker containing approximately 300 mL of ice water. This will precipitate the crude product.[6]
- Extraction:
 - Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 100 mL).[6]
 - Combine the organic layers.
- Drying and Concentration:
 - Dry the combined organic layers over anhydrous sodium sulfate or magnesium sulfate.[5][6]
 - Filter off the drying agent.
 - Concentrate the filtrate using a rotary evaporator to obtain the crude solid product.
- Purification by Column Chromatography:
 - Prepare a silica gel column using an appropriate slurry method.
 - Dissolve the crude product in a minimal amount of the eluent or dichloromethane.
 - Load the sample onto the column and elute with a solvent system such as 30% ethyl acetate in hexane.[6]
 - Monitor the separation using TLC.
 - Collect the fractions containing the desired product (**3-bromo-4-nitrophenol**).

- Combine the pure fractions and remove the solvent using a rotary evaporator to yield the final product as a yellow solid.[6] The expected yield is approximately 37%. [6]

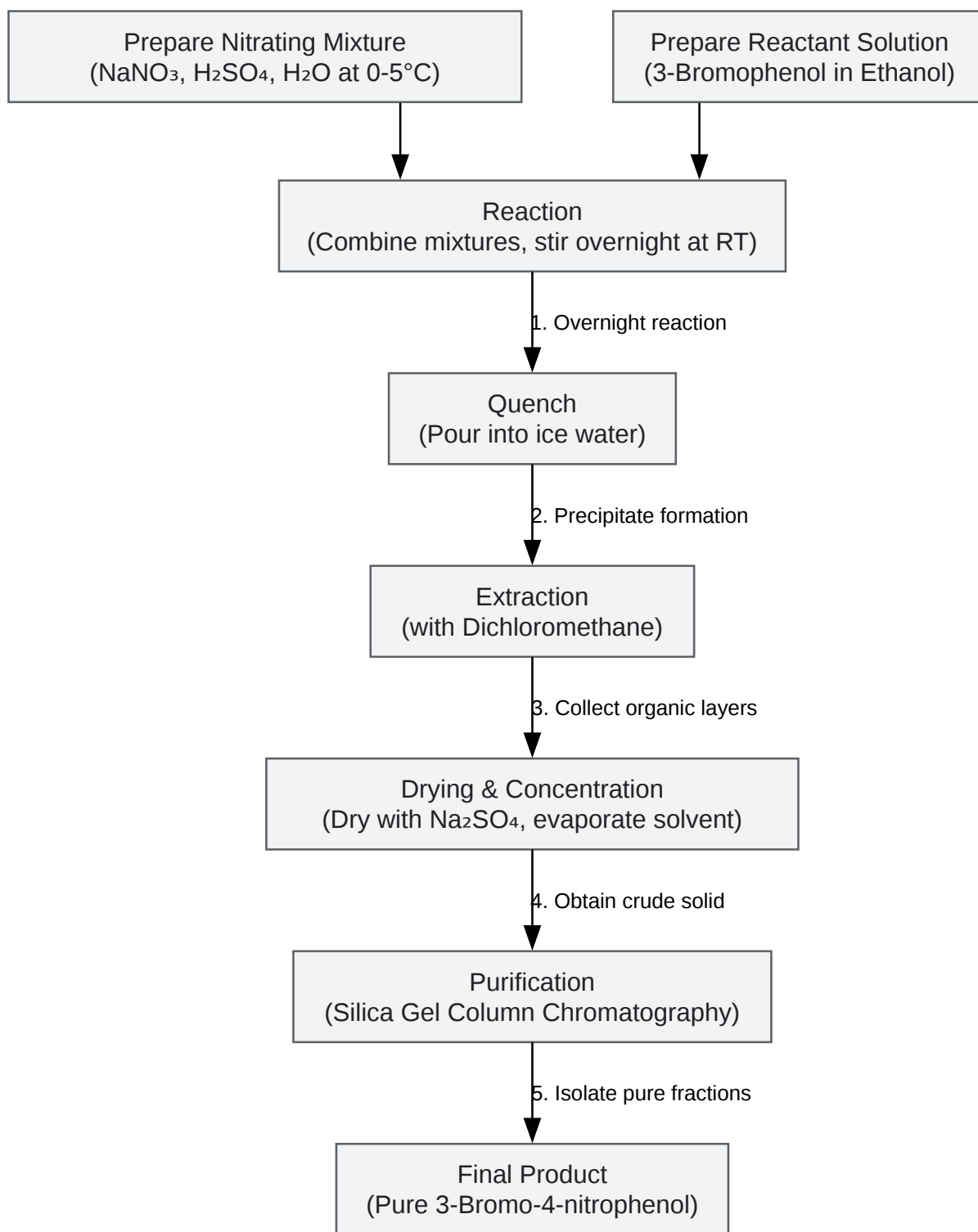
Product Characterization

The structure and purity of the synthesized **3-bromo-4-nitrophenol** can be confirmed using standard analytical techniques:

- Nuclear Magnetic Resonance (NMR): ^1H -NMR and ^{13}C -NMR spectroscopy to confirm the chemical structure.[6]
- Mass Spectrometry (MS): To verify the molecular weight of the product.[6]
- Melting Point Analysis: To assess the purity of the final product. The literature melting point is 125-127°C.[5]

Visualizations

Experimental Workflow Diagram



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